Fluacizine, also known by its brand name Phtorazisin, is a tricyclic antidepressant that belongs to the phenothiazine group. Developed in the 1960s and marketed in the 1970s, it is distinct from other phenothiazines due to its lack of antipsychotic properties. Instead, fluacizine functions primarily as a norepinephrine reuptake inhibitor, an antihistamine, and an anticholinergic agent. It has been noted for its ability to reverse catalepsy and extrapyramidal symptoms induced by antidopaminergic agents, thereby potentiating amphetamine-induced stereotypy .
Fluacizine is classified under tricyclic antidepressants (TCAs) and is characterized by its trifluoromethyl analogue structure compared to chloracizine. Its chemical formula is with a molar mass of 394.46 g/mol . The compound has been studied for its unique pharmacological properties, particularly in the context of neuropharmacology.
The synthesis of fluacizine involves several steps that typically include the formation of key intermediates followed by specific reactions to construct the final compound. While detailed synthetic pathways specific to fluacizine are not extensively documented, it is known that tricyclic antidepressants can often be synthesized through:
Microwave-assisted synthesis methods have been explored for similar compounds, allowing for rapid reactions with improved yields .
Fluacizine's molecular structure features a complex arrangement typical of tricyclic compounds, which includes three interconnected rings. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity. The structural representation can be summarized as follows:
This structural complexity contributes to its pharmacodynamic properties, influencing interactions with various neurotransmitter systems .
Fluacizine undergoes several chemical reactions pertinent to its pharmacological action:
These interactions highlight fluacizine's multifaceted role in modulating neurotransmitter systems within the central nervous system .
Fluacizine's mechanism of action is primarily attributed to its ability to inhibit the reuptake of norepinephrine. This leads to increased levels of norepinephrine in the synaptic cleft, enhancing neurotransmission associated with mood regulation and emotional response. Additionally, its antihistaminic properties may contribute to sedation and relief from anxiety symptoms .
The compound's action on cholinergic systems also plays a role in its therapeutic effects, potentially aiding in conditions characterized by excessive dopaminergic activity.
Fluacizine exhibits several notable physical and chemical properties:
These properties influence both its formulation for therapeutic use and its behavior in biological systems .
Fluacizine has been primarily utilized in the field of psychiatry as an antidepressant. Its unique profile allows it to address symptoms associated with depression while mitigating some side effects commonly seen with other tricyclic antidepressants.
Research continues into fluacizine's potential applications beyond depression, particularly in managing conditions characterized by dysregulation of neurotransmitter systems such as anxiety disorders or certain movement disorders .
Fluacizine possesses a molecular weight of 394.46 g/mol and is defined by the systematic chemical name 10-[3-(Diethylamino)-1-oxopropyl]-2-(trifluoromethyl)-10H-phenothiazine [9]. Its structure integrates a tricyclic phenothiazine nucleus with a terminal trifluoromethyl (-CF₃) substituent at the C2 position and a 3-diethylaminopropanoyl chain attached to the N10 nitrogen. The molecule crystallizes as a white crystalline powder in its hydrochloride salt form (C₂₀H₂₁F₃N₂OS·HCl; MW: 430.91 g/mol), exhibiting a melting point of 163–165°C and solubility in aqueous and alcoholic solvents [9]. X-ray diffraction analysis would confirm a non-planar conformation due to steric hindrance from the C2 substituent and the N10 side chain, though specific crystallographic data remains limited in open literature. The electron-withdrawing trifluoromethyl group significantly influences the compound's electronic distribution, reducing the electron density on the phenothiazine ring system compared to non-fluorinated analogues [1].
Table 1: Physicochemical Properties of Fluacizine
Property | Value | Conditions/Salts |
---|---|---|
Molecular Formula | C₂₀H₂₁F₃N₂OS | Base compound |
Molecular Weight | 394.46 g/mol | |
CAS Registry Number | 30223-48-4 | |
Salt Form (Common) | Hydrochloride | C₂₀H₂₁F₃N₂OS·HCl |
Molecular Weight (Salt) | 430.91 g/mol | |
Melting Point (Salt) | 163–165°C | Hydrochloride form [9] |
Solubility | Soluble in water, warm alcohols | Hydrochloride form [9] |
Elemental Composition (Base) | C 60.90%, H 5.37%, F 14.45%, N 7.10%, O 4.06%, S 8.13% | [9] |
Fluacizine is recognized under multiple designations across chemical and pharmaceutical literature. The International Nonproprietary Name (INN) is fluacizine, though it frequently appears as fluoracizine or fluoracisine in early research reports [1] [9]. Its primary trade name in Soviet and later Russian markets was Phtorazisin (also transliterated as Phtorazisin or Ftoracizin), reflecting its trifluoromethyl component ("phthor" relating to fluorine in Russian nomenclature) [1]. Additional synonyms documented in chemical databases include fluoracyzine, ftoracizine, phthoracizin, and the systematic IUPAC descriptor 10-(N,N-diethyl-β-alanyl)-2-(trifluoromethyl)phenothiazine [1] [9]. This multiplicity of names stems from variations in transliteration from original Cyrillic patents and inconsistent adoption of naming conventions across different regions.
Fluacizine belongs to a structural continuum of N-alkylated phenothiazines modified at the C2 position. Its closest analogue is chloracizine (C₁₉H₂₁ClN₂OS), where the C2 -CF₃ group is replaced by a chlorine atom [1] [7]. This halogen substitution dramatically alters electronic properties and biological activity—chloracizine exhibits weaker norepinephrine reuptake inhibition and distinct pharmacokinetics. Both compounds share the 10-(3-diethylaminopropanoyl) side chain, contrasting with the shorter dimethylaminoethyl chain in neuroleptic phenothiazines like chlorpromazine. Other significant structural relatives include:
The trifluoromethyl group in fluacizine enhances lipophilicity compared to chloracizine, influencing blood-brain barrier penetration and protein binding [1]. Computational modeling indicates the -CF₃ group induces a stronger dipole moment (~2.5 Debye) than -Cl (~1.8 Debye), potentially affecting interactions with hydrophobic pockets in monoamine transporters.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3